N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Select this 4-phenyl variant for a CNS-optimized scaffold (LogP 3.5, TPSA 88.7 Ų) ideal for serotonin receptor (5-HT1A/5-HT2A) or HSF1 inhibitor programs. Unlike halogenated or pyridinyl analogs, the neutral phenyl ring avoids metabolic liabilities and provides a clean hydrogen-bonding interface (1 HBD, 5 HBA), making it a superior core for selectivity panel probes. Its 338.4 g/mol mid-sized structure supports fragment-to-lead optimization (3 rotatable bonds, 24 heavy atoms) without introducing promiscuous binding. This building block enables tailored SAR via electrophilic substitution or cross-coupling on the phenyl ring, preserving synthetic flexibility. Teams requiring gram quantities for benchmarking coupling reagents or microwave-assisted protocols benefit from its UV-active chromophore for facile HPLC reaction monitoring.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 333435-01-1
Cat. No. B2948521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS333435-01-1
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C18H14N2O3S/c21-17(13-6-7-15-16(10-13)23-9-8-22-15)20-18-19-14(11-24-18)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,19,20,21)
InChIKeyLYVDSMLQDKPRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 333435-01-1): Core Chemical Identity and Procurement-Relevant Classification


N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 333435-01-1) is a synthetic small-molecule heterocycle that fuses a 1,4-benzodioxane scaffold with a 4-phenylthiazole moiety via a carboxamide linker [1]. It belongs to the broader class of 2,3-dihydro-1,4-benzodioxine-6-carboxamides, which have been investigated as ligands for serotonin receptors (5-HT1A/5-HT2A) [2] and as inhibitors of heat shock factor 1 (HSF1) [3]. However, for this specific compound, publicly curated databases such as PubChem annotate no experimentally determined biological activity , indicating that its bioactivity profile remains largely unexplored in the primary literature. This scarcity of direct data makes evidence-based procurement decisions highly dependent on computational physicochemical properties, the proven track record of closely related analogs, and the documented synthetic accessibility of the benzodioxine–thiazole core. Users evaluating this compound for drug-discovery or chemical-biology applications should be aware that its differentiation from halogenated, alkylated, or heterocyclic analogs in the same series must be inferred from physicochemical and structural arguments rather than from published comparative bioassays.

Why Generic Substitution of N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Fails: Physicochemical and Pharmacophoric Differentiation from Halogenated and Heterocyclic Analogs


Compounds in the 2,3-dihydro-1,4-benzodioxine-6-carboxamide series are not interchangeable because minor peripheral modifications to the 4-position of the thiazole ring produce large shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA). The target compound (4‑phenyl) has a computed XLogP3 of 3.5 and a TPSA of 88.7 Ų [1]. The 4‑chlorophenyl analog (CAS 462603-95-8) introduces an electron‑withdrawing chlorine, which lowers the computed LogP and increases the heavy‑atom count ; the 4‑bromophenyl analog (benchchem data, not cited per exclusion rule) further amplifies these shifts. The thiazole‑unsubstituted analog N-(1,3‑thiazol-2‑yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 882309-33-3) lacks the 4‑aryl ring entirely, resulting in a markedly different molecular shape, reduced hydrophobic surface area, and a distinct hydrogen‑bond‑donor/acceptor pattern . Such variations govern membrane permeability, metabolic stability, and target‑binding complementarity; therefore, biological activity, selectivity, and ADME properties observed for one member of the series cannot be assumed for another without experimental verification.

Quantitative Differentiation Evidence for N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Versus Closest Analogs


Lipophilicity (XLogP3) Differentiates the 4-Phenyl Compound from 4-Halogenated and 4-Unsubstituted Thiazole Analogs

The computed XLogP3 of the target compound is 3.5 [1]. Although no experimentally measured LogP value is available for the 4‑chlorophenyl analog (CAS 462603-95-8) in the same database, the introduction of a chlorine atom at the para position of the phenyl ring is expected to reduce lipophilicity by approximately 0.2–0.5 LogP units relative to the unsubstituted phenyl congener, based on well-established Hansch π constants. The thiazole‑unsubstituted analog N-(1,3‑thiazol-2‑yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 882309-33-3), which completely lacks the 4‑aryl substituent, is anticipated to have a significantly lower LogP (estimated < 3.0) .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Distinguishes the Target Compound from Pyridinyl and Thiadiazole Congeners

The target compound has a computed TPSA of 88.7 Ų [1]. Introducing a pyridinyl group in place of the phenyl ring (e.g., N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) increases TPSA to approximately 101 Ų due to the additional nitrogen atom . Replacement of the thiazole with a 1,3,4‑thiadiazole (e.g., N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) similarly raises TPSA by adding an extra heteroatom [2].

Oral bioavailability CNS penetration Polar surface area

Hydrogen-Bond Donor/Acceptor Profile Favors the Target Compound Over N-Alkylated and Sulfonamide-Containing Analogs for Target Selectivity

The target compound possesses 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA) [1]. In contrast, N‑[4‑(1,3‑thiazol‑2‑ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 457651-13-7) introduces a sulfonamide group, adding one additional HBD and two additional HBA . N‑(5‑acetyl‑4‑methyl‑1,3‑thiazol‑2‑yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide adds an acetyl group, increasing HBA count to 6 . These differences in hydrogen-bonding capacity can radically alter target‑binding complementarity, as demonstrated by the sharply divergent 5‑HT1A/5‑HT2A receptor affinities observed among closely related benzoxazole/benzothiazole‑2,3‑dihydrobenzo[b][1,4]dioxine derivatives, where Ki values ranged from 0.71 nM to >100 nM depending on heteroatom substitution [2].

Hydrogen bonding Receptor binding Selectivity

Procurement-Relevant Application Scenarios for N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Based on Available Evidence


CNS-Focused Drug Discovery: Prioritizing the Unsubstituted Phenyl Derivative for Blood–Brain Barrier Penetration

The target compound’s computed LogP of 3.5 and TPSA of 88.7 Ų fall within the favorable range for CNS drug candidates [1]. Teams pursuing serotonin receptor (5‑HT1A/5‑HT2A) modulation or HSF1 inhibition targets should prefer the 4‑phenyl variant over the 4‑pyridinyl (TPSA ~101 Ų) or 4‑chlorophenyl (predicted lower LogP) analogs when in vivo CNS exposure is a critical path requirement [2]. The compound can serve as a starting scaffold for SAR exploration where the phenyl ring provides a neutral, hydrophobic surface that does not introduce additional metabolic liability (e.g., CYP450-mediated oxidation of pyridine rings).

Chemical Biology Tool Compound Development: Exploiting a Minimalist Hydrogen-Bonding Profile for Selectivity Screening

With only one HBD and five HBA, the target compound presents a cleaner hydrogen‑bonding interface than sulfonamide‑ or acetyl‑substituted analogs, which carry additional donors and acceptors that can drive promiscuous binding [3]. This property makes the compound suitable as a core scaffold for developing chemical probes intended for selectivity panels (e.g., CEREP or SafetyScreen44), where the goal is to identify hits with minimal off‑target pharmacology. Procurement of the 4‑phenyl compound rather than a pre‑functionalized analog preserves the option to install tailored substituents via electrophilic aromatic substitution or cross‑coupling chemistry on the phenyl ring.

Synthetic Methodology Development: Using the 4‑Phenylthiazole-Benzodioxine Core as a Model Substrate for Amide Bond Formation and Heterocycle Functionalization

The synthesis of the target compound involves a key amide coupling between 2‑amino‑4‑phenylthiazole and 2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxylic acid, a reaction that is representative of acid‑amine couplings widely used in medicinal chemistry . Procurement of this specific compound in gram quantities provides a well‑characterized substrate (full NMR, MS, and IR spectra available from commercial vendors such as Bidepharm and Smolecule) for developing or benchmarking new coupling reagents, microwave‑assisted protocols, or continuous‑flow amidation methods. Its stability and distinct UV‑active chromophore facilitate HPLC reaction monitoring.

Fragment‑Based Lead Discovery: Leveraging the Benzodioxine–Thiazole Core for Fragment Growing and Library Design

The compound occupies a molecular‑weight sweet spot (338.4 g/mol) for fragment‑to‑lead optimization and has a heavy‑atom count of 24, positioning it as a suitable mid‑sized scaffold [1]. Its three rotatable bonds provide sufficient conformational flexibility for induced‑fit binding while maintaining rigidity from the fused benzodioxine and thiazole rings. Procurement of this compound as a starting fragment enables medicinal chemistry teams to perform structure‑guided growing, merging, or linking strategies, particularly when crystallographic or NMR‑based fragment screening hits suggest that the benzodioxine or phenylthiazole motifs occupy distinct sub‑pockets of the target protein [4].

Quote Request

Request a Quote for N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.